(3S,8R,9R,12S)-Atazanavir

HIV-1 Protease Stereoisomerism Binding Affinity

(3S,8R,9R,12S)-Atazanavir (CAS 1292296-11-7) is the S,R,R,S-diastereomer designated as Atazanavir EP Impurity H. Its inverted C8/C9 stereochemistry abolishes HIV-1 protease binding, rendering it pharmacologically inactive. Essential for HPLC/UPLC method validation, impurity profiling, and as a stereochemistry-specific negative control in FRET-based protease assays. Do not substitute with the active (3S,8S,9S,12S) isomer or any other diastereomer—stereochemical purity is critical for analytical and structural biology applications.

Molecular Formula C₃₈H₅₂N₆O₇
Molecular Weight 704.86
Cat. No. B1162142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,8R,9R,12S)-Atazanavir
Synonyms(3S,8R,9R,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester
Molecular FormulaC₃₈H₅₂N₆O₇
Molecular Weight704.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,8R,9R,12S)-Atazanavir – A Critical HIV Protease Inhibitor Diastereomer for Analytical and Reference Standard Procurement


(3S,8R,9R,12S)-Atazanavir is a specific diastereomer of the azapeptide HIV-1 protease inhibitor atazanavir, distinguished from the clinically active (3S,8S,9S,12S)-Atazanavir (the active pharmaceutical ingredient in REYATAZ) by an inversion of stereochemical configuration at the C8 and C9 chiral centers . With a molecular formula of C₃₈H₅₂N₆O₇ and a molecular weight of 704.86 g/mol , this compound is primarily utilized as a reference standard, an analytical impurity marker (specifically classified as Atazanavir Sulfate Impurity H or the S,R,R,S-diastereomer), or a negative control in structure-activity relationship (SAR) studies [1][2]. Its procurement is not for therapeutic application but for rigorous analytical and scientific validation where stereochemical purity is a critical parameter.

The Critical Distinction of (3S,8R,9R,12S)-Atazanavir: Why In-Class Analogs and Stereoisomers Are Not Interchangeable


In the context of HIV protease inhibitors (PIs), 'atazanavir' is not a singular entity. The term encompasses multiple stereoisomers, each with a unique three-dimensional orientation that dictates its ability to bind and inhibit the HIV-1 protease enzyme. The clinically approved form, (3S,8S,9S,12S)-Atazanavir, achieves potent inhibition (IC₅₀ ~0.28 nM) by forming critical hydrogen bonds with the catalytic Asp25/Asp25' dyad of the enzyme [1]. The (3S,8R,9R,12S)-Atazanavir diastereomer, through an inversion at the C8 and C9 stereocenters, presents a fundamentally different spatial configuration that disrupts this essential binding interaction, reducing affinity by orders of magnitude and rendering it pharmacologically inactive . Consequently, substituting this compound with the active isomer, a different PI like darunavir, or even another atazanavir diastereomer (e.g., (3R,8S,9S,12S)-Atazanavir) would invalidate any analytical, impurity profiling, or structural biology study predicated on its precise stereochemistry. The evidence below quantifies these stark differences, underscoring the absolute necessity of procuring the exact specified stereoisomer.

(3S,8R,9R,12S)-Atazanavir: Quantified Evidence of Differentiation for Informed Procurement Decisions


Stereochemistry Dictates Binding Affinity: A Comparison of the (3S,8R,9R,12S)-Diastereomer with Clinically Active (3S,8S,9S,12S)-Atazanavir

The binding affinity of (3S,8R,9R,12S)-Atazanavir to the HIV-1 protease active site is dramatically lower than that of the active (3S,8S,9S,12S)-Atazanavir isomer. This difference stems from the inversion at the C8 and C9 stereocenters, which misaligns the critical C8-hydroxyl group, preventing it from forming essential hydrogen bonds with the catalytic aspartic acid residues (Asp25/Asp25') of the enzyme . The clinically active isomer, in contrast, achieves potent inhibition with an IC₅₀ value of 0.28 nM against wild-type HIV-1 protease [1].

HIV-1 Protease Stereoisomerism Binding Affinity Structure-Activity Relationship

Comparative Antiviral Potency: Quantifying the Potency Gap Between Atazanavir and Key Alternative HIV Protease Inhibitors

Even when considering the active atazanavir isomer, it exhibits a distinct potency profile compared to other commonly used HIV-1 protease inhibitors. In head-to-head in vitro assays, the IC₅₀ values of these drugs against wild-type HIV-1 differ substantially, which has implications for the selection of appropriate reference compounds for comparative studies [1].

Antiviral Potency IC50 HIV-1 Protease Inhibitors Darunavir Lopinavir

Differential Pharmacokinetic Exposure: A Comparison of Atazanavir, Darunavir, and Lopinavir Plasma Levels

The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), varies considerably between clinically used protease inhibitors. This difference is critical when interpreting in vivo data or selecting a compound for use in cellular assays that aim to mimic physiological concentrations [1][2].

Pharmacokinetics AUC Cmax Atazanavir Darunavir Lopinavir

Distinct Metabolic Impact Profile: In Vitro Adipocyte Function Comparison of Atazanavir, Darunavir, and Lopinavir

The effects of ritonavir-boosted protease inhibitors on adipocyte function and insulin sensitivity differ significantly. In a direct comparative in vitro study, atazanavir/ritonavir (ATV/r) demonstrated an intermediate adverse metabolic profile, which was distinct from both darunavir/ritonavir (DRV/r) and lopinavir/ritonavir (LPV/r) [1].

Metabolic Toxicity Adipocytes Insulin Sensitivity Mitochondrial Function Reactive Oxygen Species

Validated Applications of (3S,8R,9R,12S)-Atazanavir in Research and Quality Control


Analytical Reference Standard for Impurity Profiling in Atazanavir Sulfate Drug Substance and Product

(3S,8R,9R,12S)-Atazanavir is specifically identified as Atazanavir Sulfate Impurity H (or the S,R,R,S-diastereomer) . Procurement of this compound is essential for developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods to monitor and quantify this specific diastereomeric impurity in active pharmaceutical ingredients (APIs) and finished dosage forms, ensuring compliance with regulatory pharmacopeial monographs (e.g., EP/BP).

Negative Control in HIV-1 Protease Structure-Activity Relationship (SAR) Studies

As detailed in Section 3, this diastereomer exhibits negligible binding to the HIV-1 protease active site due to stereochemical inversion at C8 and C9 . This makes it an ideal negative control in biochemical assays (e.g., FRET-based protease activity assays) and co-crystallization studies. It allows researchers to confirm that any observed inhibitory activity is due to a specific stereochemical fit and not non-specific effects of the compound scaffold.

Reference Compound for Metabolic Pathway Elucidation and In Vitro Toxicity Studies

While the active isomer (atazanavir) exhibits an intermediate metabolic toxicity profile on adipocytes compared to darunavir and lopinavir, the distinct stereochemistry of (3S,8R,9R,12S)-atazanavir can be used as a tool compound to dissect the structural basis of these off-target effects [1]. Its use can help determine whether metabolic effects (e.g., on mitochondrial function, ROS production) are driven by protease inhibition, a specific binding event, or are a more general property of the azapeptide scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,8R,9R,12S)-Atazanavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.